

Flufiprole IUPAC name and synonyms

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Compound of Interest

Compound Name: *Flufiprole*

Cat. No.: *B607467*

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Flufiprole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufiprole is a phenylpyrazole insecticide that exhibits high efficacy against a broad spectrum of agricultural pests.[1] As a member of this chemical class, its mode of action involves the disruption of the central nervous system in insects. This technical guide provides an in-depth overview of **flufiprole**, including its chemical identity, physicochemical properties, mechanism of action, toxicological profile, and environmental fate. Detailed experimental protocols and visual representations of key pathways are included to support research and development activities.

Chemical Identity

- IUPAC Name: 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile[1]
- CAS Number: 704886-18-0[1]
- Synonyms: Butene-fipronil, Rizazole, 1-(2,6-dichloro-alpha,alpha,alpha-trifluoro-p-tolyl)-5-(2-methylallylamino)-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile[1]

Physicochemical Properties

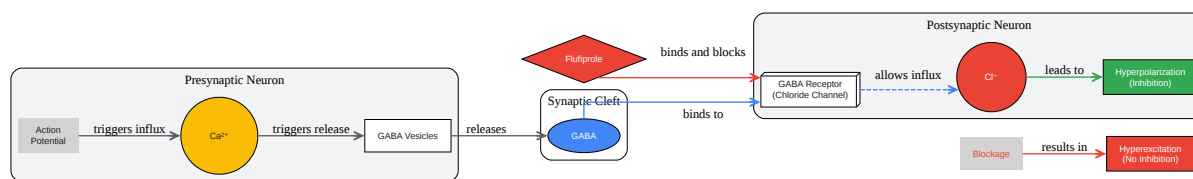
A summary of the key physicochemical properties of **flufiprole** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₀ Cl ₂ F ₆ N ₄ OS	[1]
Molecular Weight	491.24 g/mol	[1]
Physical State	Solid	[2]
Melting Point	Not available	
Boiling Point	526.1 ± 50.0 °C (Predicted)	[2]
Water Solubility	Not available	
logP (Octanol-Water Partition Coefficient)	Not available	

Mechanism of Action: GABA Receptor Antagonism

Flufiprole, like other phenylpyrazole insecticides such as fipronil, acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor in insects. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. It binds to GABA receptors, which are ligand-gated chloride ion channels. The binding of GABA opens the channel, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve transmission.

Flufiprole binds to a site within the chloride channel of the GABA receptor, distinct from the GABA binding site. This binding allosterically modulates the receptor, blocking the chloride ion channel. The blockage of the chloride channel prevents the inhibitory action of GABA, leading to hyperexcitation of the central nervous system, convulsions, paralysis, and ultimately, the death of the insect.



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Caption: Signaling pathway of GABA receptor and its disruption by **flufiprole**.

Toxicological Profile

The toxicity of **flufiprole** to various organisms is summarized in the table below. Data for the closely related compound fipronil is included for comparison where **flufiprole**-specific data is unavailable.

Organism	Test Type	Value	Reference
Mammalian			
Rat	Acute Oral LD ₅₀	>500 mg/kg to <2,000 mg/kg	[2]
Rat (Fipronil)	Acute Oral LD ₅₀	97 mg/kg	[3]
Aquatic			
Daphnia magna (Fipronil)	48h LC ₅₀	0.19 mg/L	[4]
Rainbow Trout (Oncorhynchus mykiss) (Fipronil)	96h LC ₅₀	0.246 mg/L	[4]
Avian			
Bobwhite Quail (Fipronil)	Acute Oral LD ₅₀	11.3 mg/kg	
Mallard Duck (Fipronil)	Acute Oral LD ₅₀	>2150 mg/kg	
Beneficial Insects			
Honey Bee (Apis mellifera) (Fipronil)	Contact LD ₅₀	5.9 ng/bee	[5]
Honey Bee (Apis mellifera) (Fipronil)	Oral LD ₅₀	4.2 ng/bee	[5]

Insecticidal Efficacy

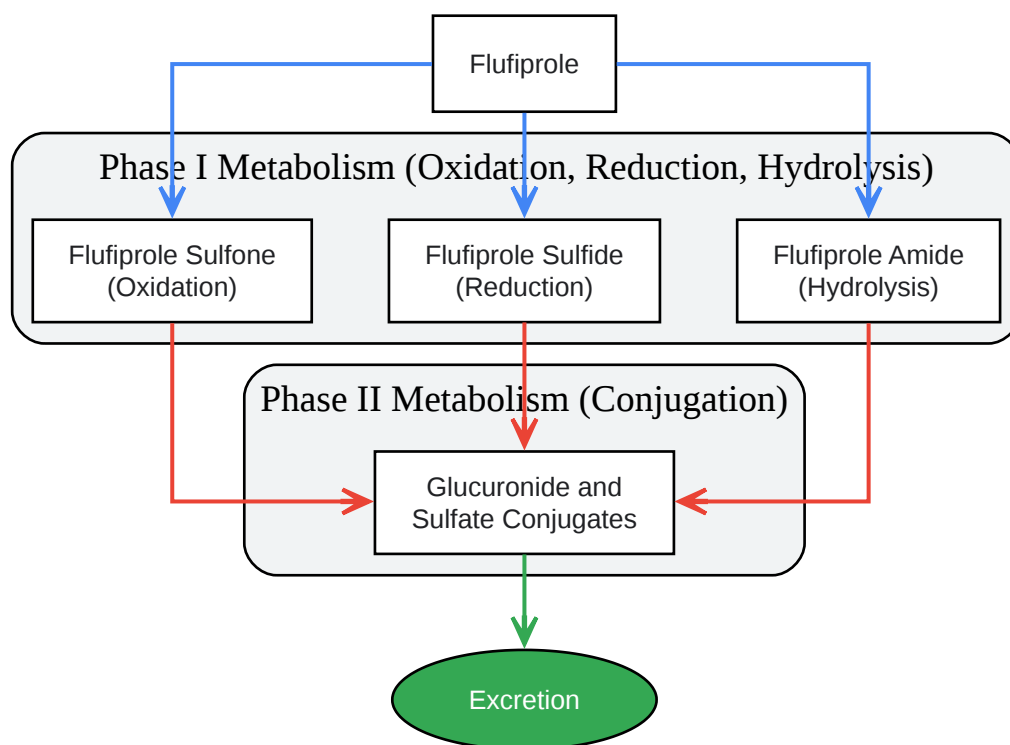
Flufiprole has demonstrated significant insecticidal activity against a variety of agricultural pests.

Pest Species	Test Type	Value	Reference
Diamondback Moth (Plutella xylostella) (Fipronil)	LC ₅₀	0.0172%	[6]
Rice Yellow Stem Borer (Scirpophaga incertulas) (Fipronil)	Field Trials	Effective control	[7][8][9][10][11]

Environmental Fate and Metabolism

The environmental persistence and degradation of **flufiprole** are critical for assessing its ecological impact. Studies on the related compound fipronil indicate that degradation in soil is primarily a microbial process, with a half-life that can vary depending on soil type and conditions.[12][13][14] In aqueous environments, hydrolysis and photolysis are key degradation pathways.[15][16][17][18]

In mammals, **flufiprole** undergoes metabolic transformation in the liver. In vitro studies with rat and human liver microsomes have shown that **flufiprole** is metabolized, with enantioselective differences observed between the two species.[19][20] The primary metabolic reactions are likely oxidation and other phase I transformations, followed by phase II conjugation to facilitate excretion. Based on the metabolism of fipronil, a proposed metabolic pathway for **flufiprole** is illustrated below.[21][22][23]



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Caption: Proposed metabolic pathway of **flufiprole** in mammals.

Experimental Protocols

Acute Oral Toxicity Study (Rodent) - Guideline OECD 423

This protocol outlines a standardized procedure for determining the acute oral toxicity (LD₅₀) of a substance in rodents.



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Caption: Workflow for an acute oral toxicity study in rodents.

- Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex are used for the initial dose level.
- Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days before the study.

- **Housing:** Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard rodent diet and drinking water.
- **Fasting:** Food is withheld overnight before dosing, but water remains available.
- **Dose Preparation:** The test substance is prepared in a suitable vehicle (e.g., corn oil, water).
- **Dose Administration:** A single dose of the test substance is administered to the animals by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- **Gross Necropsy:** All animals are subjected to a gross necropsy at the end of the observation period.
- **LD₅₀ Estimation:** The LD₅₀ is estimated based on the observed mortality at different dose levels.

Insecticidal Bioassay - Leaf-Dip Method

This method is commonly used to determine the toxicity of an insecticide to leaf-eating insects.

- **Insect Rearing:** A healthy, uniform population of the target insect pest (e.g., third-instar larvae of *Plutella xylostella*) is reared under controlled laboratory conditions.
- **Insecticide Solutions:** A series of concentrations of the test insecticide are prepared in a suitable solvent (e.g., water with a surfactant). A control solution (solvent only) is also prepared.
- **Leaf Preparation:** Cabbage leaf discs of a standard size are excised.
- **Dipping:** Each leaf disc is dipped into one of the insecticide solutions or the control solution for a specified time (e.g., 10 seconds).
- **Drying:** The treated leaf discs are allowed to air-dry.

- **Exposure:** The treated leaf discs are placed in individual Petri dishes lined with moist filter paper. A single insect larva is introduced into each Petri dish.
- **Incubation:** The Petri dishes are incubated under controlled conditions (temperature, humidity, photoperiod).
- **Mortality Assessment:** Mortality is assessed at regular intervals (e.g., 24, 48, and 72 hours) after exposure.
- **LC₅₀ Calculation:** The lethal concentration required to kill 50% of the test population (LC₅₀) is calculated using probit analysis.

GABA Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to the GABA receptor.

- **Membrane Preparation:** Synaptic membranes are prepared from the brains of a suitable model organism (e.g., rats or insects).
- **Radioligand:** A radiolabeled ligand that binds to the GABA receptor (e.g., [³H]muscimol for the GABA binding site or a radiolabeled non-competitive antagonist) is used.
- **Incubation:** The prepared membranes are incubated with the radioligand and varying concentrations of the test compound (**flufiprole**) in a suitable buffer.
- **Separation:** The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Quantification:** The amount of radioactivity trapped on the filters (representing the bound radioligand) is quantified using liquid scintillation counting.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (K_i) can then be calculated from the IC₅₀ value.

Conclusion

Flufiprole is a potent phenylpyrazole insecticide with a well-defined mechanism of action targeting the insect GABA receptor. Its toxicological and efficacy profiles demonstrate its effectiveness against a range of pests. Understanding its physicochemical properties, environmental fate, and metabolism is crucial for its responsible use in agricultural systems. The provided experimental protocols offer a framework for further research into the specific characteristics and applications of this insecticide.

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